molecular formula C6H12Br2O6 B14488529 Acetic acid;2,2-dibromoethane-1,1-diol CAS No. 63418-85-9

Acetic acid;2,2-dibromoethane-1,1-diol

Cat. No.: B14488529
CAS No.: 63418-85-9
M. Wt: 339.96 g/mol
InChI Key: YGESGXLDZLRKHL-UHFFFAOYSA-N
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Description

Acetic acid;2,2-dibromoethane-1,1-diol is a compound that combines the properties of acetic acid and 2,2-dibromoethane-1,1-diol. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its use in vinegar. 2,2-dibromoethane-1,1-diol is a brominated organic compound with significant industrial and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Laboratory Synthesis: The synthesis of 2,2-dibromoethane-1,1-diol typically involves the bromination of ethylene glycol. Ethylene glycol reacts with bromine in the presence of a solvent like carbon tetrachloride to produce 2,2-dibromoethane-1,1-diol.

    Industrial Production: Industrially, 2,2-dibromoethane-1,1-diol is produced by the reaction of ethylene with bromine.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2,2-dibromoethane-1,1-diol can undergo oxidation reactions to form various brominated products.

    Reduction: Reduction of 2,2-dibromoethane-1,1-diol can lead to the formation of ethylene glycol and other simpler compounds.

    Substitution: This compound can participate in substitution reactions where the bromine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Carbon tetrachloride, dichloromethane.

Major Products

    Brominated Derivatives: Various brominated organic compounds.

    Ethylene Glycol: A common product of reduction reactions.

Scientific Research Applications

Chemistry

Biology and Medicine

    Pharmaceuticals: Used in the synthesis of certain pharmaceutical compounds.

    Biological Studies: Investigated for its effects on biological systems and potential therapeutic applications.

Industry

Mechanism of Action

The mechanism of action of 2,2-dibromoethane-1,1-diol involves its interaction with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. This compound can also generate reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dibromoethane-1,1-diol is unique due to its specific combination of bromine atoms and hydroxyl groups, which confer distinct reactivity and applications compared to other brominated compounds.

Properties

CAS No.

63418-85-9

Molecular Formula

C6H12Br2O6

Molecular Weight

339.96 g/mol

IUPAC Name

acetic acid;2,2-dibromoethane-1,1-diol

InChI

InChI=1S/C2H4Br2O2.2C2H4O2/c3-1(4)2(5)6;2*1-2(3)4/h1-2,5-6H;2*1H3,(H,3,4)

InChI Key

YGESGXLDZLRKHL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C(C(Br)Br)(O)O

Origin of Product

United States

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